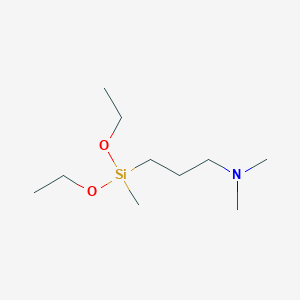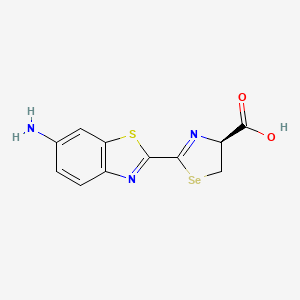
Fmoc-L-Phe-MPPA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Phe-MPPA is a chemical compound with the molecular formula C34H31NO7 and a molecular weight of 565.62 g/mol . Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid . This compound serves as a precursor for the linkage to aminomethyl supports by standard coupling procedures . By this method, a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide is guaranteed .
Synthesis Analysis
The synthesis of Fmoc-L-Phe-MPPA involves the use of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of Fmoc-L-Phe-MPPA is complex, with a large fluorenyl group attached to the phenylalanine amino acid via a methoxycarbonyl linkage . This structure allows the compound to serve as a linker in peptide synthesis, facilitating the attachment of the peptide to aminomethyl supports .Chemical Reactions Analysis
The Fmoc group in Fmoc-L-Phe-MPPA is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-L-Phe-MPPA are largely determined by its molecular structure. The presence of the large fluorenyl group and the phenylalanine amino acid contribute to its molecular weight of 565.62 g/mol .科学研究应用
Hydrogel Formation
Fmoc-L-Phe-MPPA plays a crucial role in the formation of hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .
Drug Delivery Systems
Fmoc-L-Phe-MPPA can be used in drug delivery systems . The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule can be used for the encapsulation and controlled release of model small molecules or drugs .
Tissue Engineering Scaffolds
The self-assembling property of Fmoc-L-Phe-MPPA allows it to act as tissue engineering scaffolds . The Fmoc-FF dipeptide, which includes Fmoc-L-Phe-MPPA, can self-assemble into hydrogels that can act as tissue engineering scaffolds .
Self-Assembly Behavior
Fmoc-L-Phe-MPPA exhibits unique self-assembly behavior . Fluorenylmethoxycarbonyl (Fmoc) protected phenylalanine (Fmoc-Phe) derivatives are a privileged class of LMW hydrogelators that have excellent gelling abilities and have found uses in various functional applications .
Cell Culture Applications
Fmoc-L-Phe-MPPA can be used in cell culture applications . The method of forming hydrogels in unbuffered water in the absence of harsh condition, is comparatively more biocompatible for uses in cell culture applications .
Understanding Molecular Structure
Fmoc-L-Phe-MPPA is used to understand the molecular structure and conditions that drive self-assembly and hydrogelation processes . This understanding is imperative for intelligent design of biomaterials .
作用机制
Target of Action
Fmoc-L-Phe-MPPA is a compound that primarily targets the formation of peptide bonds in the process of chemical peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-L-Phe-MPPA plays a crucial role in the formation of peptide bonds. It acts as a protecting group for the Na-amino group of an amino acid during the synthesis process . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, and it can be rapidly removed by base .
Biochemical Pathways
Fmoc-L-Phe-MPPA, like other Fmoc-modified amino acids and short peptides, possesses eminent self-assembly features . This self-assembly is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of Fmoc-L-Phe-MPPA can lead to the formation of hydrogels .
Pharmacokinetics
Studies on similar fmoc-modified compounds have shown favorable oral bioavailability and in-vivo tolerance
Result of Action
The self-assembly of Fmoc-L-Phe-MPPA into hydrogels can have various applications in biomedical fields . For instance, Fmoc-modified dipeptides have been used as scaffolds for cell cultivation, bio-templating, optical applications, drug delivery, catalysis, and therapeutics .
Action Environment
The self-assembly of Fmoc-L-Phe-MPPA is influenced by several factors, including the flexibility of the phenylalanine side chain, pH, and buffer ions . These factors can affect the formation of hydrogels and, consequently, the compound’s action, efficacy, and stability .
未来方向
The use of Fmoc-L-Phe-MPPA and similar compounds in peptide synthesis has significant potential for future applications. For example, Fmoc-Phe-Phe dipeptide hydrogels with encapsulated porphyrin chromophores have been proposed as a promising alternative in antimicrobial resistance . Furthermore, self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides have been suggested for potential biomedical applications .
属性
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31NO7/c36-32(37)18-19-40-25-16-14-24(15-17-25)21-41-33(38)31(20-23-8-2-1-3-9-23)35-34(39)42-22-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,30-31H,18-22H2,(H,35,39)(H,36,37)/t31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVYIGNYUYPLKQ-HKBQPEDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Phe-MPPA | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

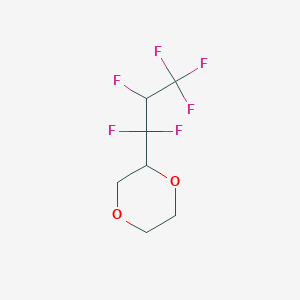
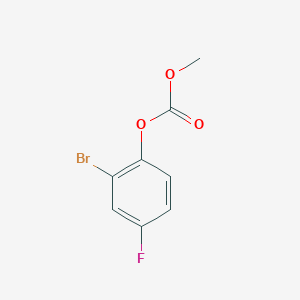
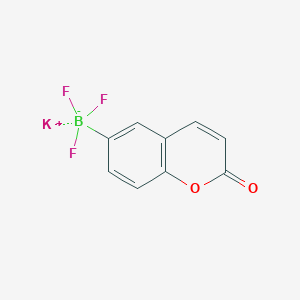
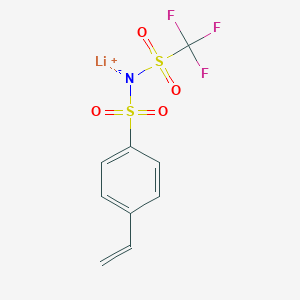
![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)
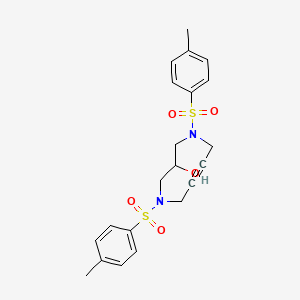


![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)
![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)
![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
